molecular formula C9H15ClN4 B13081031 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine

4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13081031
M. Wt: 214.69 g/mol
InChI Key: ZADXDFRHZNXHLA-UHFFFAOYSA-N
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Description

4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine is a synthetic compound that features a pyrazole ring substituted with a chloro group and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the chloro and pyrrolidine substituents. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. Subsequent chlorination and N-alkylation with pyrrolidine yield the target compound .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups .

Scientific Research Applications

4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity and selectivity, while the chloro group can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: The unique combination of the chloro group and the pyrrolidine moiety in 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine provides distinct chemical and biological properties that can be leveraged in various applications. The chloro group can participate in specific interactions and reactions, while the pyrrolidine moiety can enhance binding affinity and selectivity .

Properties

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

4-chloro-1-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C9H15ClN4/c10-8-7-14(12-9(8)11)6-5-13-3-1-2-4-13/h7H,1-6H2,(H2,11,12)

InChI Key

ZADXDFRHZNXHLA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C=C(C(=N2)N)Cl

Origin of Product

United States

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